2-Bromo-3'-chlorobenzophenone
Description
2-Bromo-3'-chlorobenzophenone (CAS: 99586-30-8) is a benzophenone derivative with the molecular formula C₁₃H₈BrClO and a molecular weight of 295.56 g/mol. Structurally, it consists of two aromatic rings connected by a ketone group, with a bromine atom at the 2-position of one ring and a chlorine atom at the 3'-position of the other . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries . Its applications stem from its reactivity as a halogenated aromatic ketone, enabling functional group transformations in complex molecule synthesis.
Properties
IUPAC Name |
(2-bromophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHEPVJKLYTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641752 | |
| Record name | (2-Bromophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-30-8 | |
| Record name | (2-Bromophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, the bromination of 3-chlorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide can yield 2-Bromo-3’-chlorobenzophenone .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3’-chlorobenzophenone may involve large-scale bromination and chlorination processes. These processes typically use bromine and chlorine gas, along with appropriate catalysts, to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzophenones.
Oxidation: Products include benzoic acids or benzophenone derivatives.
Reduction: Products include benzyl alcohols or hydroxybenzophenones.
Scientific Research Applications
Synthetic Applications
1. Intermediate in Pharmaceutical Synthesis
2-Bromo-3'-chlorobenzophenone is primarily used as an intermediate in the synthesis of bupropion, an antidepressant approved by the FDA. Bupropion acts as a norepinephrine and dopamine reuptake inhibitor and is also utilized for smoking cessation therapy . The compound's role in synthesizing bupropion highlights its importance in medicinal chemistry.
2. Synthesis of Heterocycles
The compound is employed in the synthesis of various heterocyclic compounds that have potential pharmaceutical applications. It participates in substitution reactions due to the presence of halogens, facilitating the formation of complex structures necessary for drug development.
Toxicological Studies
Research has indicated that this compound exhibits mutagenic properties. In vitro studies demonstrated that it increased mutant frequencies in Salmonella strains and showed clastogenic effects, suggesting a potential risk for genetic mutations . The compound's genotoxicity was mitigated by antioxidants like N-acetyl-l-cysteine, indicating that oxidative stress plays a role in its mutagenic effects.
Synthesis of Bupropion
In a study focused on the synthesis of bupropion, researchers highlighted the critical role of this compound as an intermediate. The synthesis pathway involved several steps where this compound contributed to the formation of key intermediates necessary for the final product .
Genotoxicity Assessment
A study published in Toxicology & Applied Pharmacology assessed the genotoxicity of this compound using various assays. The findings revealed that the compound induced reactive oxygen species and exhibited mutagenic properties, raising concerns about its safety profile when used in pharmaceuticals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, affecting their function. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Key Findings :
- Positional isomerism significantly impacts melting points and synthetic yields. For example, 4-bromo-4'-chlorobenzophenone exhibits a high melting point (149–150°C) and synthesis yield (87%), whereas 4-bromo-2'-chlorobenzophenone shows a lower yield (65%) .
- Reactivity differences arise from electronic effects: bromine at the 2-position (ortho to ketone) may hinder electrophilic substitution compared to para-substituted analogs.
Chain-Length Variants: Propiophenone Analogs
Key Findings :
- The propiophenone derivative (shorter alkyl chain) is associated with pharmaceutical impurities. For instance, 2-bromo-3'-chloropropiophenone (BCP) is a genotoxic impurity in bupropion, requiring strict regulatory control (ICH M7 guidelines) .
- The benzophenone backbone offers greater stability for polymer and material science applications compared to propiophenones.
Functional Group Derivatives
Key Findings :
- Hydroxyl and amino groups enhance solubility and biological activity but introduce handling challenges (e.g., sensitivity to oxidation) .
- The aldehyde derivative is more reactive than ketones, making it useful in nucleophilic additions but requiring stringent storage conditions .
Biological Activity
2-Bromo-3'-chlorobenzophenone (BCBP), with the chemical formula C13H8BrClO, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
BCBP is primarily recognized for its role in biochemical reactions involving nucleophilic substitution and free radical bromination. It has been shown to interact with enzymes and proteins, influencing their activity. Notably, it can participate in reactions leading to the formation of various substituted benzophenones, benzoic acids, and benzyl alcohols as major products of oxidation and reduction processes.
Cellular Effects
The compound exhibits multifaceted effects on cellular functions:
- Cell Signaling : BCBP influences cell signaling pathways, which can alter gene expression and metabolic processes.
- Mitochondrial Function : It affects mitochondrial membrane potential, impacting energy production and triggering apoptosis under certain conditions.
- Reactive Oxygen Species (ROS) : BCBP has been implicated in the generation of ROS, contributing to oxidative stress within cells. This is particularly relevant in studies examining its genotoxicity .
BCBP's biological effects are mediated through several mechanisms:
- Binding Interactions : The bromine and chlorine substituents can form halogen bonds with target biomolecules such as enzymes and receptors, modifying their functions.
- Genotoxicity : Studies indicate that BCBP exhibits mutagenic properties. It has shown positive results in the Ames test, indicating its potential to induce mutations in bacterial strains. Furthermore, it has been linked to clastogenic and aneugenic activities that may arise from reactive metabolites generated during metabolism .
Study on Genotoxicity
A significant study highlighted BCBP's genotoxic effects using the Ames test and in vitro micronucleus assays. The compound induced high frequencies of mutations and micronuclei in treated cells. The addition of antioxidants like N-acetyl-L-cysteine significantly reduced these genotoxic effects, suggesting a mechanism involving oxidative stress .
Environmental Impact
Research has also focused on BCBP's role as a pollutant. Its persistence in the environment raises concerns about its potential bioaccumulation and toxicological impacts on wildlife . This aspect is critical for assessing risks associated with industrial applications of BCBP.
Dosage Effects
The biological activity of BCBP varies significantly with dosage. In animal models, low doses may have negligible effects on cellular functions, while higher doses can lead to significant alterations in metabolic pathways and cellular signaling. Understanding these dosage-dependent effects is crucial for evaluating safety profiles in pharmacological contexts.
Transport and Distribution
BCBP's distribution within biological systems is mediated by specific transporters and binding proteins. Its accumulation in particular cellular compartments can influence its localization and biological activity. Studies suggest that the compound's lipophilicity enhances its ability to penetrate cellular membranes.
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Genotoxicity | Mutagenic, clastogenic | Reactive metabolite generation |
| Cell Signaling | Alters gene expression | Interaction with signaling pathways |
| Mitochondrial Dysfunction | Impaired energy production | Changes in membrane potential |
| Oxidative Stress | Induces ROS | Metabolic activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
